

3-Aminoazetidine-3-carboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Aminoazetidine-3-carboxylic acid

Cat. No.: B111815

[Get Quote](#)

An In-Depth Technical Guide to **3-Aminoazetidine-3-Carboxylic Acid Derivatives and Analogs** in Modern Drug Discovery

Executive Summary

Constrained molecular scaffolds are of paramount importance in medicinal chemistry, offering a strategy to pre-organize molecules into bioactive conformations, thereby enhancing potency, selectivity, and metabolic stability. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, represents a uniquely valuable motif. It imparts significant conformational rigidity without the excessive ring strain of aziridines, providing a stable and synthetically accessible building block. This guide focuses specifically on **3-aminoazetidine-3-carboxylic acid** and its derivatives, a class of compounds that function as conformationally restricted α - or β -amino acid analogs. We will explore the core synthetic strategies, methodologies for diversification, and diverse applications of this scaffold, from crafting peptidomimetics with enhanced properties to designing novel small-molecule therapeutics targeting the central nervous system and beyond.

The Strategic Value of the 3,3-Disubstituted Azetidine Scaffold

The incorporation of non-canonical amino acids is a cornerstone of modern peptide and small molecule design.^[1] The **3-aminoazetidine-3-carboxylic acid** core offers distinct advantages

rooted in its unique stereoelectronic properties.

- Conformational Constraint: The four-membered ring severely restricts bond rotation compared to acyclic or larger ring-based amino acids. This rigidity can lock a peptide backbone into a specific secondary structure, such as a β -turn, which is often critical for receptor recognition.^{[2][3]} This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity.
- Improved Proteolytic Stability: The unnatural azetidine backbone is resistant to degradation by proteases, a critical feature for enhancing the *in vivo* half-life of peptide-based therapeutics.^[1]
- Vectorial Display of Functionality: The quaternary carbon at the C3 position projects the amino and carboxylic acid groups (or their derivatives) in well-defined vectors. This precise spatial arrangement is crucial for interacting with specific pockets in a biological target.
- Versatile Synthetic Handle: The azetidine nitrogen provides a convenient point for N-alkylation or N-arylation, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity to optimize drug-like characteristics.^[4]

These features have established azetidine carboxylic acids as important building blocks for a wide array of biologically active compounds, including peptides, foldamers, and small-molecule drugs targeting various disease areas.^{[2][5]}

Core Synthetic Strategies

The construction of the **3-aminoazetidine-3-carboxylic acid** scaffold can be approached through several strategic pathways. The choice of route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Synthesis via Horner-Wadsworth-Emmons (HWE) and Aza-Michael Addition

A highly effective and modular approach begins with a protected azetidin-3-one. This strategy leverages two powerful name reactions to build the core structure. The causality behind this choice lies in its reliability and the commercial availability of the starting ketone.

- HWE Olefination: N-Boc-azetidin-3-one is reacted with a phosphonate ester, such as methyl 2-(diethylphosphono)acetate, in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction reliably forms a C=C double bond, yielding a key intermediate, methyl 2-(N-Boc-azetidin-3-ylidene)acetate.[6]
- Aza-Michael Addition: This electron-deficient alkene is an excellent Michael acceptor. Reaction with an amine nucleophile, such as an azide source (e.g., sodium azide) or a protected amine, proceeds via a conjugate addition to the double bond. This step stereoselectively installs the amino functionality at the C3 position, creating the desired quaternary center.[6]

The resulting product contains both the amino and carboxylic ester functionalities at the C3 position, ready for further elaboration.

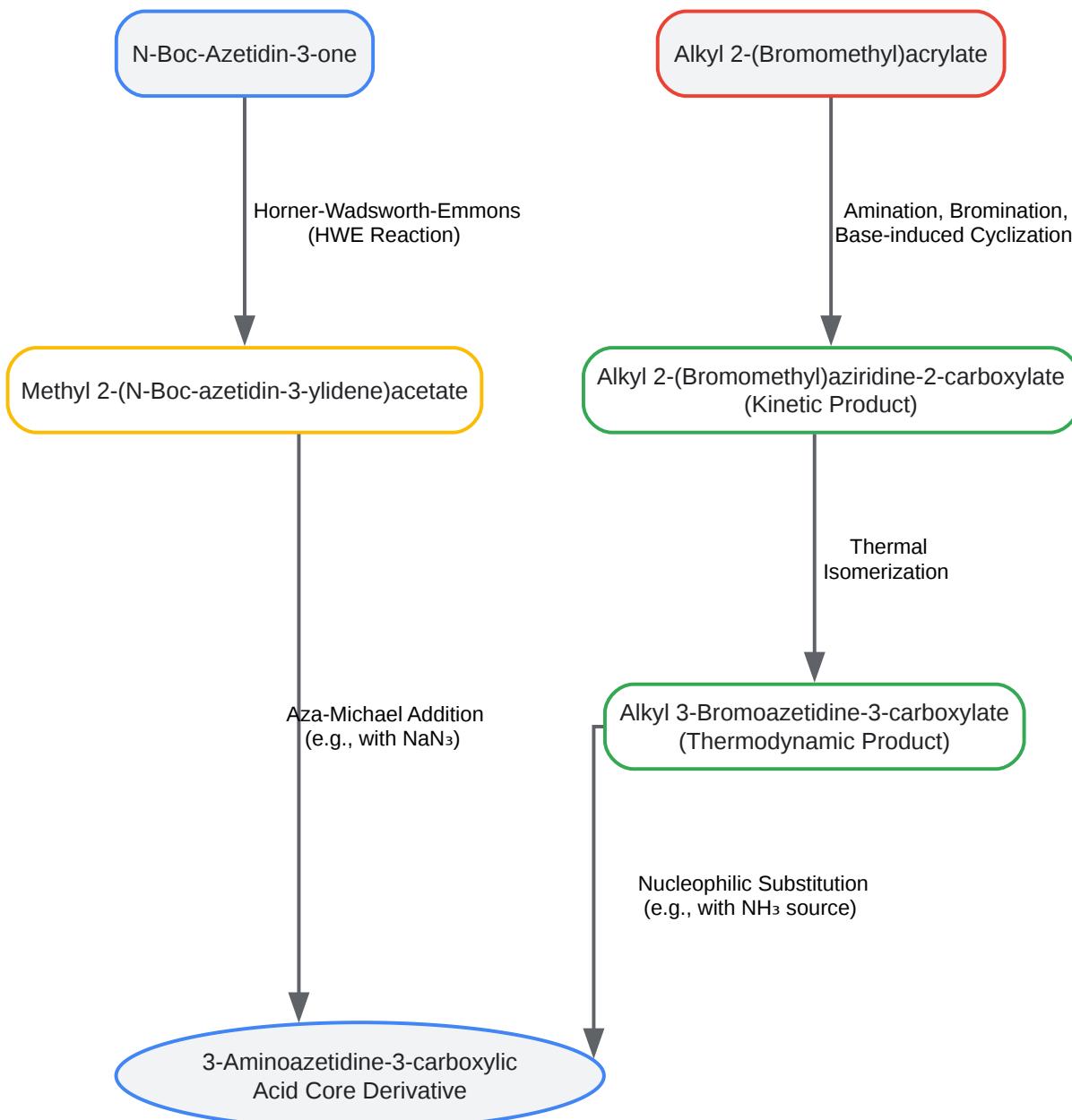
Experimental Protocol: Representative Synthesis via HWE and Aza-Michael Addition

This protocol is a representative example based on established methodologies.[6]

Step 1: Synthesis of Methyl 2-(1-Boc-azetidin-3-ylidene)acetate

- To a stirred solution of N-Boc-azetidin-3-one (1.0 eq) and methyl 2-(diethylphosphono)acetate (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add DBU (1.5 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the ketone.
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target ylidene acetate.

Step 2: Aza-Michael Addition to Introduce the Amino Group


- Dissolve the methyl 2-(1-Boc-azetidin-3-ylidene)acetate (1.0 eq) in a suitable solvent such as methanol.
- Add sodium azide (NaN_3 , 3.0 eq) to the solution.
- Stir the reaction at room temperature for 24-48 hours until the starting material is consumed (monitored by LC-MS).
- Remove the solvent under reduced pressure.
- Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2x).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl 3-azido-1-Boc-azetidine-3-carboxylate. The azide can then be reduced (e.g., via Staudinger reaction or catalytic hydrogenation) to the primary amine.

Alternative Synthetic Routes

While the HWE/Michael addition pathway is common, other strategies have been developed:

- From 2-(Bromomethyl)acrylates: This method involves the amination, bromination, and subsequent base-induced cyclization of alkyl 2-(bromomethyl)acrylates. This route initially favors the kinetic formation of an aziridine product, which can then be thermally isomerized to the thermodynamically more stable 3-bromoazetidine-3-carboxylate derivative.[2][7] The bromo-substituted intermediate is a versatile handle for introducing various nucleophiles.
- Reductive Amination of Azetidin-3-one: For derivatives where the C3 position bears an amino group and a different side chain (not a carboxylate), direct reductive amination of N-Boc-azetidin-3-one with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride is a highly effective strategy.[8]

Diagram: Synthetic Workflow Overview

[Click to download full resolution via product page](#)

Caption: Key synthetic pathways to the **3-aminoazetidine-3-carboxylic acid** core.

Derivatization and Analog Development

The true power of the **3-aminoazetidine-3-carboxylic acid** scaffold lies in its capacity for diversification to tailor its properties for specific biological targets.

Derivatization Strategy	Rationale & Application	Key Methodologies	Example Application
N-Alkylation/Arylation	Modulates solubility, lipophilicity, basicity (pK_a), and can introduce pharmacophoric elements to interact with the target protein.	Reductive amination with aldehydes; S_N2 reaction with alkyl halides.[8]	Introduction of lipophilic moieties like 4,4-diphenylbutenyl for GABA transporter (GAT) inhibitors.[4]
Amide Bond Formation	Incorporation into peptide chains as a non-canonical amino acid. The Boc-protected acid is a versatile building block.[1]	Standard peptide coupling protocols (e.g., using carbodiimides like EDC or phosphonium/uronium agents like HATU).[1]	Creating proteolytically stable peptide therapeutics.[1]
Carboxylic Acid Bioisosteres	Replaces the carboxylic acid to alter acidity, polarity, and metabolic stability while retaining key H-bonding interactions.	Synthesis of tetrazole rings or other acidic heterocycles.	Investigating tetrazole analogs as potential GABA uptake inhibitors, though with limited success reported in some studies.[4]
C3-Side Chain Diversification	Introduces functionality beyond the amino group, creating novel analogs with different steric and electronic properties.	Starts from a 3-bromo or 3-iodoazetidine intermediate, followed by nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).[5][7]	Synthesis of 3-aryl and 3-heteroaryl azetidine derivatives as analogs of pain medication.[5][6]
Fluorination	Introduces fluorine to block metabolic oxidation, alter pK_a , and potentially	Bromofluorination of a propenylamine precursor followed by	Development of novel fluorinated β -amino acid building blocks

enhance binding affinity through favorable fluorine-protein interactions.

cyclization and oxidation.^[9]

for medicinal chemistry.^[9]

Applications in Drug Discovery and Chemical Biology

The unique structural features of **3-aminoazetidine-3-carboxylic acid** derivatives have led to their application across multiple therapeutic areas.

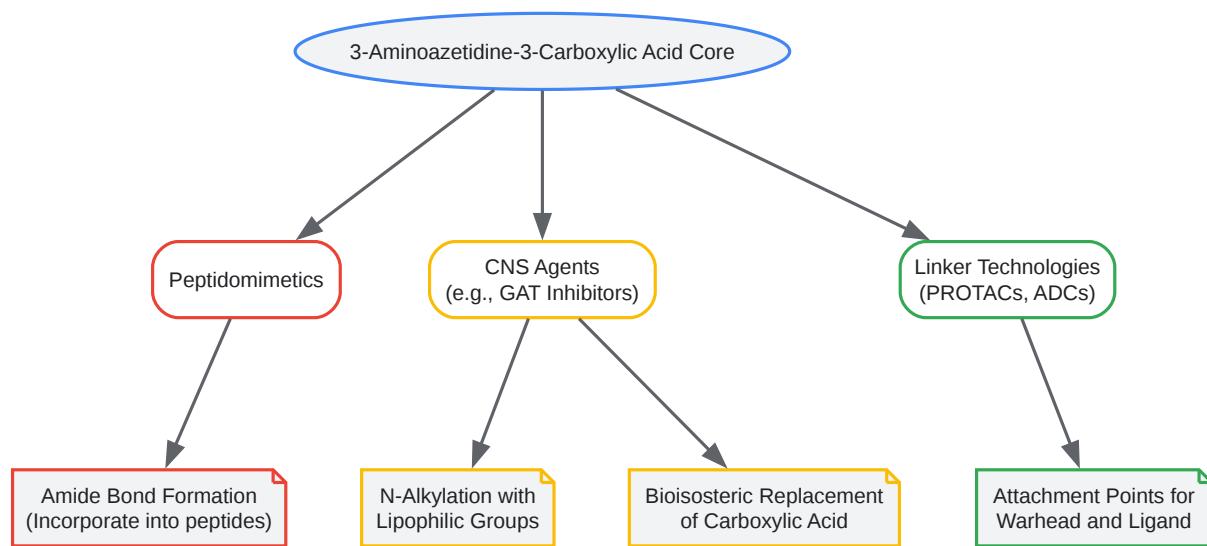
Peptidomimetics and Foldamers

When incorporated into a peptide sequence, the azetidine ring acts as a potent conformational constraint. Studies have shown that the **3-aminoazetidine-3-carboxylic acid** moiety can effectively induce β -turn structures.^[3] Furthermore, an interesting main-chain-to-side-chain hydrogen bond can form between the azetidine ring nitrogen and the amide proton of the subsequent residue, creating a stable six-membered pseudo-cycle that further rigidifies the local conformation.^[3] This makes them powerful tools for designing peptides with predictable 3D structures and improved resistance to enzymatic degradation.^[1]

Central Nervous System (CNS) Agents

The constrained nature of the azetidine ring makes it an excellent scaffold for mimicking neurotransmitters.

- **GABA Uptake Inhibitors:** Azetidine derivatives serve as conformationally restricted analogs of γ -aminobutyric acid (GABA) or β -alanine.^{[4][10]} By appending lipophilic side chains, such as a 4,4-diphenylbutenyl group, to the azetidine nitrogen, potent inhibitors of the GABA transporters GAT-1 and GAT-3 have been developed. For instance, certain azetidin-2-ylacetic acid derivatives achieved IC₅₀ values in the low micromolar range for GAT-1.^[4]
- **Triple Reuptake Inhibitors (TRIs):** 3-Aminoazetidine derivatives have been explored as scaffolds for developing broad-spectrum antidepressants that inhibit the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).^[8] Extensive structure-


activity relationship (SAR) studies have led to the identification of lead compounds with a desired inhibitory profile (SERT > NET > DAT).[8]

- NMDA Receptor Modulators: 3-Aminooxetane-3-carboxylic acid, a close structural analog, has been reported as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex, highlighting the potential of these small, constrained rings in targeting ion channels.[5][6]

Advanced Linker Technology

The stable and rigid nature of the azetidine core makes it suitable for use in more complex drug modalities. Azetidine-3-carboxylic acid has been identified as a non-cleavable linker for use in the synthesis of both antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise control over the distance and geometry between two molecular entities is critical for efficacy.[11]

Diagram: Application-Driven Derivatization of the Azetidine Core

[Click to download full resolution via product page](#)

Caption: Derivatization strategies for different therapeutic applications.

Conclusion and Future Outlook

3-Aminoazetidine-3-carboxylic acid and its analogs are far more than simple curiosities; they are powerful, field-proven tools in the drug discovery arsenal. Their inherent conformational rigidity provides a robust platform for designing molecules with enhanced potency, selectivity, and metabolic stability. The synthetic accessibility and modular nature of the scaffold ensure that a vast chemical space can be explored around the core structure.

Future research will likely focus on several key areas:

- Novel Synthetic Methodologies: Developing more efficient, enantioselective syntheses will broaden access to chiral derivatives.
- Exploration of New Biological Space: Applying this scaffold to novel target classes beyond CNS and peptides.
- Integration into Complex Modalities: Expanding their use as key structural elements in PROTACs, ADCs, and covalent inhibitors where precise geometric control is essential.

As the demand for therapeutics with highly optimized properties continues to grow, the strategic application of constrained building blocks like **3-aminoazetidine-3-carboxylic acid** will undoubtedly play a central role in the future of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC

[pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]
- 7. [PDF] Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Semantic Scholar [semanticscholar.org]
- 8. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3- α -Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of azetidine-3-carboxylic acid | Semantic Scholar [semanticscholar.org]
- 11. aapep.bocsci.com [aapep.bocsci.com]
- To cite this document: BenchChem. [3-Aminoazetidine-3-carboxylic acid derivatives and analogs]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b111815#3-aminoazetidine-3-carboxylic-acid-derivatives-and-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com